

A Comprehensive Spectroscopic Guide to 5-Benzyloxy-2-bromotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Benzyloxy-2-bromotoluene

Cat. No.: B098187

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Benzyloxy-2-bromotoluene** (CAS No. 17671-75-9), a key intermediate in synthetic organic chemistry.^[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes predicted and established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a complete spectral signature of the molecule. We will explore the causal relationships between the molecular structure and its spectral output, providing detailed experimental protocols and data interpretation frameworks. The objective is to create a self-validating reference for the unambiguous identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

5-Benzyloxy-2-bromotoluene, with the IUPAC name 1-bromo-2-methyl-4-(phenylmethoxy)benzene, is a disubstituted toluene derivative.^[2] Its structure combines a bromotoluene core with a benzyl ether functional group. This unique arrangement of substituents dictates its chemical reactivity and provides a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of **5-Benzyloxy-2-bromotoluene**

Property	Value	Source
CAS Number	17671-75-9	[3]
Molecular Formula	C ₁₄ H ₁₃ BrO	[2]
Molecular Weight	277.16 g/mol	[2]
Monoisotopic Mass	276.01498 Da	[2]
Melting Point	69-70.5°C	[4] [5]

| Appearance | Solid | [\[5\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Benzylxy-2-bromotoluene**, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus, confirming the substitution pattern and the presence of all functional groups.

Recommended Experimental Protocol: NMR

A standardized protocol ensures reproducibility and high-quality data.[\[6\]](#)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Benzylxy-2-bromotoluene**.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent that provides good solubility and a distinct solvent peak for reference.
 - For quantitative accuracy, include an internal standard such as tetramethylsilane (TMS, 0.03% v/v), although modern spectrometers can reference the residual solvent peak (CHCl₃ at δ 7.26 ppm).[\[6\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse (e.g., 'zg30').
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds. A sufficient delay is crucial for accurate integration.
 - Number of Scans: 16 scans, to achieve a high signal-to-noise ratio.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30') to produce singlet peaks for each unique carbon.[6]
 - Spectral Width: 0-160 ppm.
 - Number of Scans: ≥ 1024 scans, necessary due to the low natural abundance of the ^{13}C isotope.[6]
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Perform phase and baseline corrections to ensure accurate peak representation.
 - Calibrate the chemical shift axis to the TMS signal (δ 0.00 ppm) or the residual CDCl_3 signal (δ 77.16 ppm for ^{13}C).
 - Integrate ^1H NMR signals to determine proton ratios.

^1H NMR Spectral Analysis

The ^1H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are governed by the inductive and anisotropic effects of the bromine, ether, and methyl substituents.[7]

Table 2: Predicted ^1H NMR Data for **5-Benzyl-2-bromotoluene** (in CDCl_3)

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
H-a	7.50 - 7.30	Multiplet	5H	Phenyl H's (C_6H_5)	Standard chemical shift for unsubstituted benzene ring protons. [8]
H-b	7.39	Doublet (d)	1H	Toluene ring H (ortho to Br)	Deshielded by the adjacent electronegative bromine atom.
H-c	6.90	Doublet of doublets (dd)	1H	Toluene ring H (ortho to - OCH_2-)	Shielded by the electron-donating ether group, but split by two different neighbors.
H-d	6.81	Doublet (d)	1H	Toluene ring H (ortho to - CH_3)	Least deshielded aromatic proton on the toluene ring.
H-e	5.05	Singlet (s)	2H	Methylene H's (- OCH_2Ph)	Benzylic protons adjacent to an oxygen atom. [9]

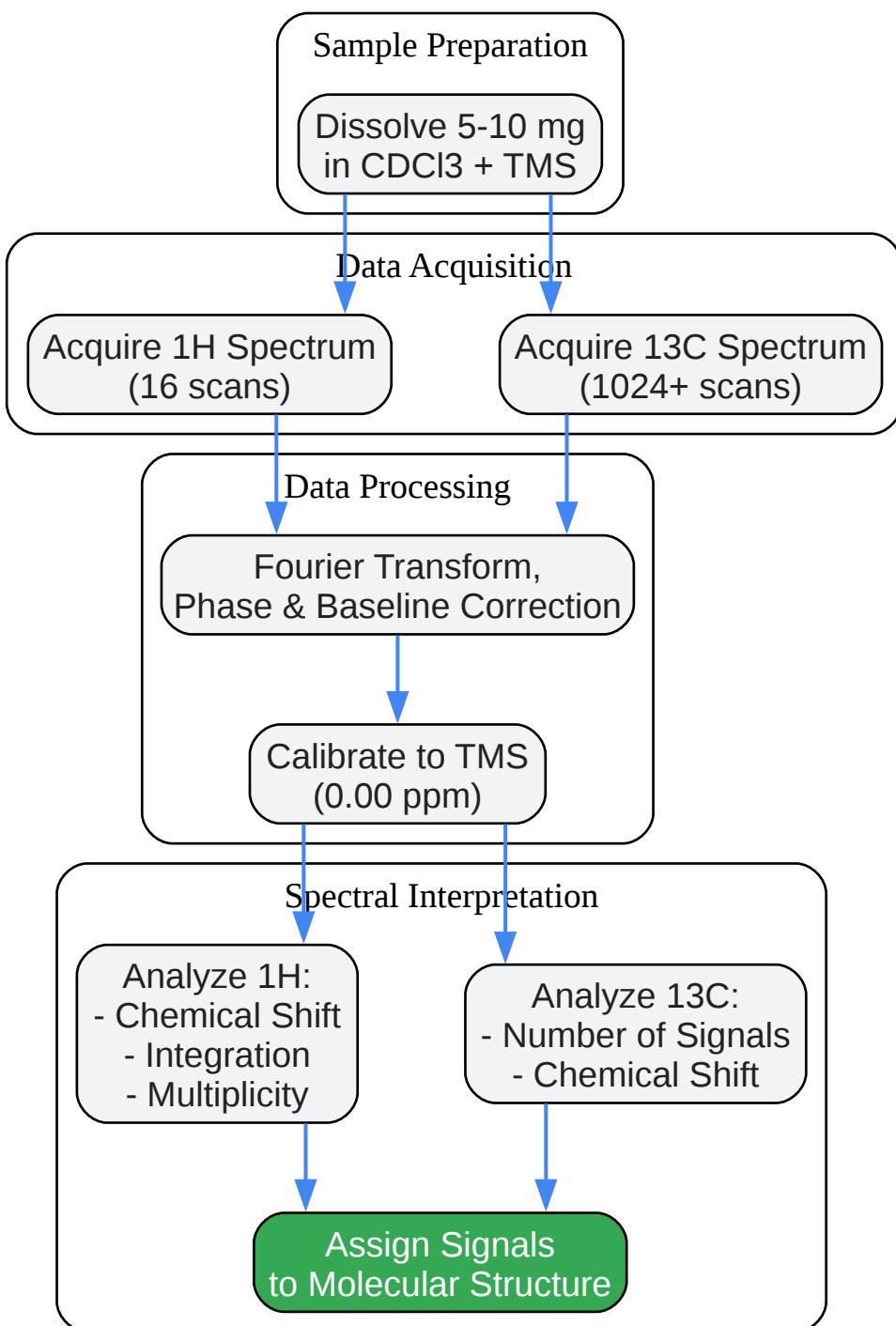
| H-f | 2.35 | Singlet (s) | 3H | Methyl H's (-CH₃) | Typical chemical shift for a methyl group on an aromatic ring. |

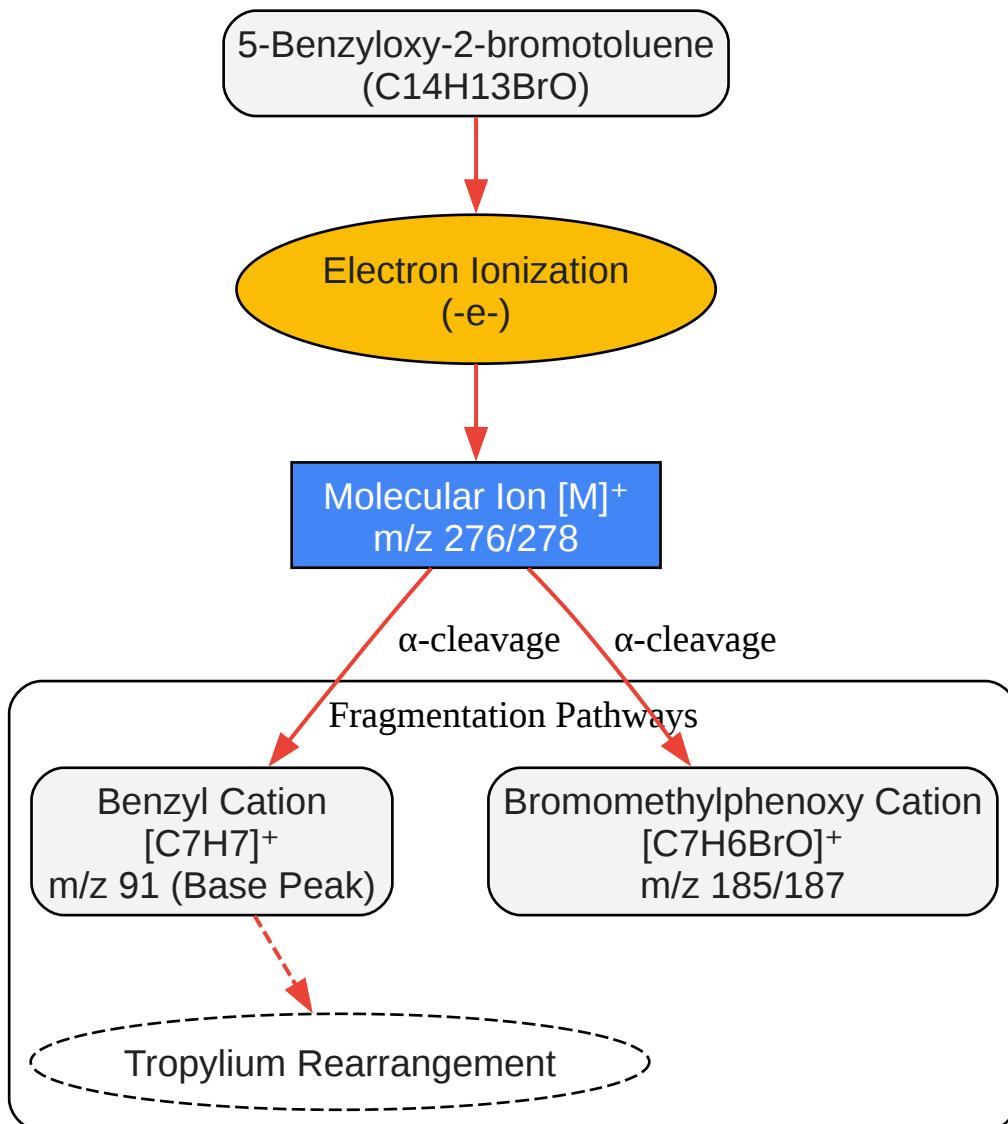
Note: Predicted values are based on established chemical shift ranges and substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, as the plane of symmetry that exists in the benzyl group is absent in the substituted toluene ring.

Table 3: Predicted ¹³C NMR Data for **5-Benzyl-2-bromotoluene** (in CDCl₃)


Chemical Shift (δ , ppm)	Assignment	Rationale
~157.5	C-5 (C-O)	Aromatic carbon attached to the electron-donating ether oxygen. [10]
~136.7	C-8 (ipso-C of Ph)	Quaternary carbon of the benzyl group.
~133.0	C-1 (C-CH ₃)	Aromatic carbon bearing the methyl group.
~132.5	C-3	Aromatic CH carbon.
~128.6	C-10, C-12 (ortho-C of Ph)	Benzyl group aromatic carbons.
~128.1	C-11 (para-C of Ph)	Benzyl group aromatic carbon.
~127.5	C-9, C-13 (meta-C of Ph)	Benzyl group aromatic carbons.
~118.0	C-4	Aromatic CH carbon.
~116.5	C-6	Aromatic CH carbon.
~115.8	C-2 (C-Br)	Aromatic carbon attached to bromine; deshielded.
~70.5	C-7 (-OCH ₂)	Methylene carbon of the benzyl ether. [10]


| ~22.5 | C-14 (-CH₃) | Methyl carbon. |

Note: Predicted values are based on established chemical shift ranges and additivity rules.

NMR Analysis Workflow

The logical flow from sample preparation to final structure confirmation via NMR is a critical, self-validating process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 17671-75-9 | 5-(Benzyl)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 5-Benzylxy-2-bromotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098187#spectroscopic-data-nmr-ir-ms-of-5-benzylxy-2-bromotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com